1-(4-Methoxyanilino)octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyanilino)octan-2-one is an organic compound with the molecular formula C15H23NO2 It is a derivative of octan-2-one, where the hydrogen atom at the second position is replaced by a 4-methoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyanilino)octan-2-one typically involves the reaction of 4-methoxyaniline with octan-2-one under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methoxyaniline acts as a nucleophile and attacks the carbonyl carbon of octan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyanilino)octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyanilino)octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyanilino)octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyanilino)hexan-2-one
- 1-(4-Methoxyanilino)decan-2-one
- 1-(4-Methoxyanilino)butan-2-one
Comparison
1-(4-Methoxyanilino)octan-2-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Properties
CAS No. |
840475-14-1 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1-(4-methoxyanilino)octan-2-one |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-14(17)12-16-13-8-10-15(18-2)11-9-13/h8-11,16H,3-7,12H2,1-2H3 |
InChI Key |
FOTPYFNSMWXLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.